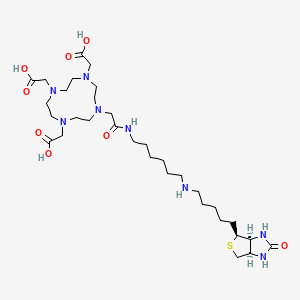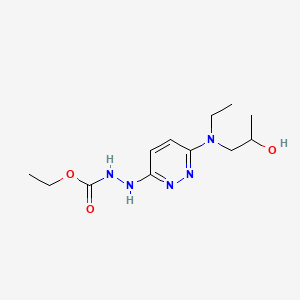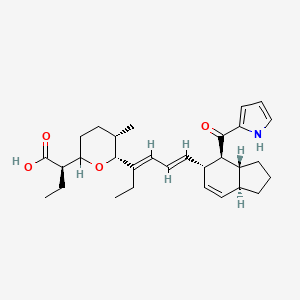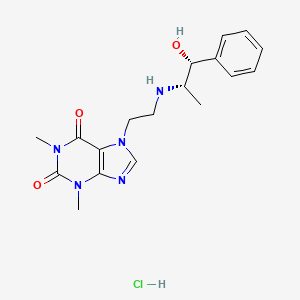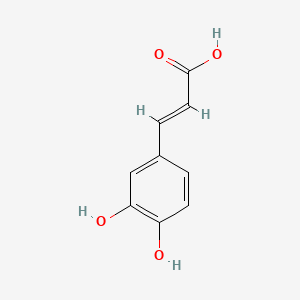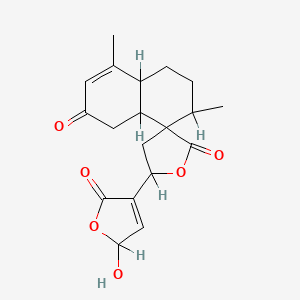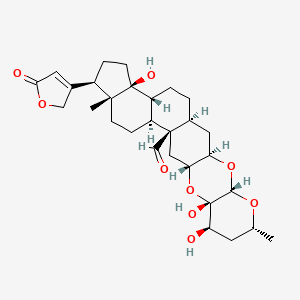
Capadenoson
Vue d'ensemble
Description
Capadenoson (BAY 68-4986) is a nonnucleoside agonist for the A1 Adenosine Receptor (A1AR) and the A2BAR . It has undergone two Phase IIa clinical trials, initially in patients with atrial fibrillation and subsequently .
Molecular Structure Analysis
The molecular formula of this compound is C25H18ClN5O2S2 . The InChI code is InChI=1S/C25H18ClN5O2S2/c26-17-5-1-16 (2-6-17)24-30-18 (13-34-24)14-35-25-21 (12-28)22 (20 (11-27)23 (29)31-25)15-3-7-19 (8-4-15)33-10-9-32/h1-8,13,32H,9-10,14H2, (H2,29,31) .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 520.03 . It is a solid substance that is soluble in DMSO .
Applications De Recherche Scientifique
Traitement de l'angine stable
Capadenoson a été utilisé dans le traitement de l'angine stable. C'est un agoniste du récepteur A1 de l'adénosine qui a montré des effets anti-ischémiques dans des études animales et précliniques . Dans un essai multicentrique, randomisé, en double aveugle, contrôlé par placebo, à dose unique croissante, il a été constaté que le this compound réduisait la fréquence cardiaque à l'effort à une charge de travail maximale comparable, ce qui est associé à une amélioration du temps total d'exercice et à un allongement du temps avant l'ischémie .
Réduction de la fréquence cardiaque
This compound a été trouvé pour réduire significativement la fréquence cardiaque. Ceci est particulièrement bénéfique chez les patients atteints de maladie cardiaque ischémique, où la réduction de la fréquence cardiaque est un objectif thérapeutique important . La réduction de la fréquence cardiaque est associée à une diminution de la consommation d'oxygène myocardique, ce qui est efficace pour soulager l'angine .
Cardioprotection
This compound a été identifié comme un agent cardioprotecteur potentiel. Il a été démontré qu'il stimulait l'agonisme biaisé du récepteur A2B de l'adénosine, ce qui peut promouvoir la cardioprotection . Ceci est particulièrement pertinent dans le contexte des maladies cardiovasculaires, où le récepteur A2B de l'adénosine a été identifié comme une cible thérapeutique importante .
Modulation de la fibrose cardiaque
This compound peut moduler la fibrose cardiaque, une condition caractérisée par une augmentation des fibroblastes cardiaques et des cardiomyocytes . Ceci est particulièrement bénéfique dans le traitement des maladies cardiaques, où la fibrose cardiaque peut conduire à une insuffisance cardiaque .
Traitement de l'insuffisance cardiaque avancée
This compound a été démontré pour diminuer le remodelage cardiaque dans un modèle animal d'insuffisance cardiaque avancée . Ceci suggère son utilisation potentielle dans le traitement de l'insuffisance cardiaque avancée .
Développement de nouveaux thérapeutiques
Un dérivé du this compound, le néladenoson bialanate, a récemment été mis en développement clinique pour le traitement de l'insuffisance cardiaque chronique . Ceci met en évidence le potentiel du this compound comme point de départ pour le développement de nouveaux thérapeutiques .
Mécanisme D'action
Target of Action
Capadenoson primarily targets the adenosine A1 receptor (A1AR) . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand . The A1AR subtype is widely distributed in the body and plays a crucial role in inhibiting adenylyl cyclase activity, reducing cyclic AMP levels . Interestingly, this compound also shows activity at the adenosine A2B receptor (A2BAR) .
Mode of Action
As a selective agonist, this compound binds to the A1AR and A2BAR, triggering a series of intracellular events . For A1AR, this typically results in the inhibition of adenylyl cyclase, thereby reducing cyclic AMP levels .
Biochemical Pathways
The primary biochemical pathway influenced by this compound involves the regulation of adenylyl cyclase activity via the A1AR . This leads to a decrease in cyclic AMP levels, which can have various downstream effects depending on the specific cell type and physiological context .
Pharmacokinetics
It has been described as having good pharmacokinetics, suggesting favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
This compound’s activation of A1AR and A2BAR has been associated with various molecular and cellular effects. For instance, it has been shown to decrease cardiac remodeling in an animal model of advanced heart failure . The therapeutic effects of this compound are thought to be mediated primarily through the A1AR, but the stimulation of A2BAR may also contribute to its overall effects .
Analyse Biochimique
Biochemical Properties
Capadenoson selectively binds to human adenosine A1 and A2B receptors . It exhibits weak potency towards A2A and A3 receptors . The binding of this compound to these receptors plays a crucial role in its biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to decrease electrical field-stimulated norepinephrine release from isolated perfused hearts .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with adenosine receptors. It acts as a partial agonist at the adenosine A1 receptor, exerting its effects at the molecular level . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages
Metabolic Pathways
This compound is involved in metabolic pathways related to the adenosine receptors . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
2-amino-6-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-4-[4-(2-hydroxyethoxy)phenyl]pyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN5O2S2/c26-17-5-1-16(2-6-17)24-30-18(13-34-24)14-35-25-21(12-28)22(20(11-27)23(29)31-25)15-3-7-19(8-4-15)33-10-9-32/h1-8,13,32H,9-10,14H2,(H2,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITWCLNVRIKQAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N)C#N)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50969597 | |
| Record name | 2-Amino-6-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-[4-(2-hydroxyethoxy)phenyl]pyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544417-40-5 | |
| Record name | Capadenoson [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0544417405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Capadenoson | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Amino-6-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-[4-(2-hydroxyethoxy)phenyl]pyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Capadenoson | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPADENOSON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O519NVW73R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
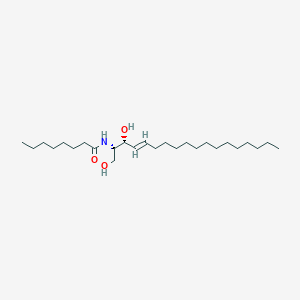
![N-[2-(1H-indol-3-yl)ethyl]-N-methyl-4-phenylbenzamide](/img/structure/B1668191.png)

